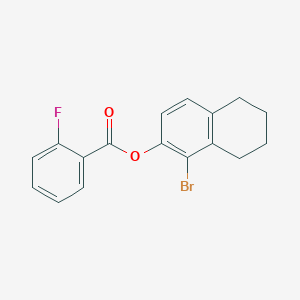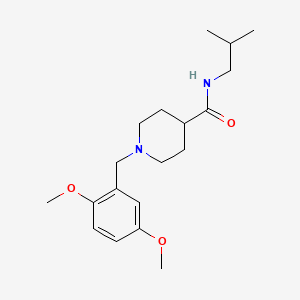
N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)benzamide (also known as CFTR-Inhibitor-172) is a small molecule inhibitor that has been extensively studied for its potential in treating cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, causing chronic respiratory infections and other complications. CFTR-Inhibitor-172 works by blocking the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.
Mecanismo De Acción
CFTR-Inhibitor-172 works by blocking the function of the CFTR protein, which is defective in CF patients. The CFTR protein is responsible for regulating the flow of salt and water in and out of cells, and its dysfunction leads to the thickening of mucus in the lungs and other organs. CFTR-Inhibitor-172 binds to a specific site on the CFTR protein, preventing it from functioning properly and reducing the production of mucus in the lungs.
Biochemical and Physiological Effects
CFTR-Inhibitor-172 has been shown to have several biochemical and physiological effects in CF patients. In vitro studies have shown that CFTR-Inhibitor-172 can reduce the production of mucus in the lungs, improve lung function, and reduce inflammation. In vivo studies have also shown that CFTR-Inhibitor-172 can reduce bacterial load in the lungs and improve lung function in CF mice models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFTR-Inhibitor-172 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it ideal for in vitro studies. It also has a high binding affinity for the CFTR protein, making it an effective inhibitor of CFTR function. However, CFTR-Inhibitor-172 has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. It also has some off-target effects, which may affect its specificity for the CFTR protein.
Direcciones Futuras
There are several future directions for CFTR-Inhibitor-172 research. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the pharmacokinetics and pharmacodynamics of CFTR-Inhibitor-172 in vivo to determine its effectiveness as a potential CF therapy. Additionally, further studies are needed to determine the long-term safety and efficacy of CFTR-Inhibitor-172 in CF patients. Finally, there is a need to develop more specific and effective inhibitors of the CFTR protein for the treatment of CF.
Métodos De Síntesis
CFTR-Inhibitor-172 is synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the preparation of 3-chloro-4-methoxyaniline, which is then reacted with 2-(trifluoromethyl)benzoic acid to form the intermediate product. This intermediate product is then treated with thionyl chloride to form the final product, CFTR-Inhibitor-172.
Aplicaciones Científicas De Investigación
CFTR-Inhibitor-172 has been extensively studied for its potential in treating CF. In vitro studies have shown that CFTR-Inhibitor-172 can effectively block the function of the CFTR protein, leading to improved lung function and reduced inflammation in CF patients. In vivo studies have also shown promising results, with CFTR-Inhibitor-172 improving lung function and reducing bacterial load in CF mice models.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-7-6-9(8-12(13)16)20-14(21)10-4-2-3-5-11(10)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUXMTPFNZDDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)



![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)


![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)
![3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880037.png)
![8-(4-hydroxybutyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5880038.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)